Cas no 30270-78-1 (Cycloheptamycin(8CI,9CI))

Cycloheptamycin(8CI,9CI) structure
Cycloheptamycin(8CI,9CI) structure
Product Name:Cycloheptamycin(8CI,9CI)
CAS-nummer:30270-78-1
MF:C48H68N8O12
MW:949.099932670593
CID:308451
PubChem ID:14017877
Update Time:2025-04-19

Cycloheptamycin(8CI,9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Cycloheptamycin(8CI,9CI)
    • N-[N-[N-[N-[N-[N-(N-Formyl-L-valyl)threonyl]-4-methoxy-D-phenylalanyl]-D-alanyl]-N-methylalloisoleucyl]-erythro-3-hydroxy-L-norvalyl]-5-methoxy-N-methyltryptophanr-lactone
    • Tryptophan,N-[N-[N-[N-[N-[N-(N-formyl-L-valyl)threonyl]-4-methoxy-D-phenylalanyl]-D-alanyl]-N-methylalloisoleucyl]-erythro-3-hydroxy-L-norvalyl]-5-methoxy-N-methyl-,r-lactone
    • N-[9-Butan-2-yl-6-(1-hydroxypropyl)-3-[(5-methoxy-1H-indol-3-yl)methyl]-15-[(4-methoxyphenyl)methyl]-4,10,12,19-tetramethyl-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]-2-formamido-3-methylbutanamide
    • Cycloheptamycin
    • 30270-78-1
    • N-[9-butan-2-yl-6-(1-hydroxypropyl)-3-[(5-methoxy-1H-indol-3-yl)methyl]-15-[(4-methoxyphenyl)methyl]-4,10,12,19-tetramethyl-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]-2-ormamido-3-methylbutanamide
    • CHEBI:219981
    • Inchi: 1S/C48H68N8O12/c1-12-26(5)41-45(62)54-40(37(58)13-2)47(64)55(8)36(21-30-23-49-34-19-18-32(67-11)22-33(30)34)48(65)68-28(7)39(53-43(60)38(25(3)4)50-24-57)44(61)52-35(20-29-14-16-31(66-10)17-15-29)42(59)51-27(6)46(63)56(41)9/h14-19,22-28,35-41,49,58H,12-13,20-21H2,1-11H3,(H,50,57)(H,51,59)(H,52,61)(H,53,60)(H,54,62)
    • InChI-sleutel: ASSZAURWVSBFSV-UHFFFAOYSA-N
    • LACHT: O1C(C(CC2=CNC3C=CC(=CC2=3)OC)N(C)C(C(C(CC)O)NC(C(C(C)CC)N(C)C(C(C)NC(C(CC2C=CC(=CC=2)OC)NC(C(C1C)NC(C(C(C)C)NC=O)=O)=O)=O)=O)=O)=O)=O

Berekende eigenschappen

  • Exacte massa: 948.49566963g/mol
  • Monoisotopische massa: 948.49566963g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 7
  • Aantal waterstofbondacceptatoren: 12
  • Zware atoomtelling: 68
  • Aantal draaibare bindingen: 14
  • Complexiteit: 1750
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 10
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.6
  • Topologisch pooloppervlak: 267Ų
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